molecular formula C7H8N2O2 B1378951 3-Amino-5-methylisonicotinic acid CAS No. 1393558-93-4

3-Amino-5-methylisonicotinic acid

Cat. No.: B1378951
CAS No.: 1393558-93-4
M. Wt: 152.15 g/mol
InChI Key: CUYOBEKTFJWXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylisonicotinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylisonicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-methylisonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-methylisonicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

    3-Aminoisonicotinic acid: Lacks the methyl group at the fifth position.

    5-Methylisonicotinic acid: Lacks the amino group at the third position.

    Isonicotinic acid: Lacks both the amino and methyl groups.

Uniqueness: 3-Amino-5-methylisonicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets and alter its physicochemical properties compared to its analogs .

Properties

IUPAC Name

3-amino-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOBEKTFJWXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.